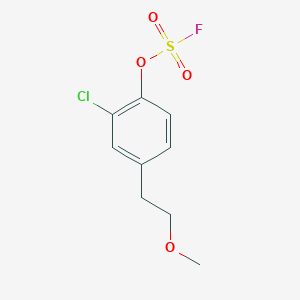

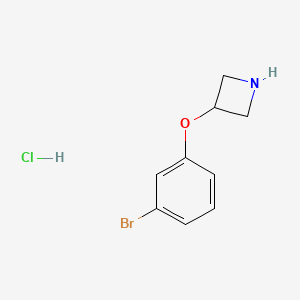

![molecular formula C25H22N2O B2873519 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol CAS No. 331862-23-8](/img/structure/B2873519.png)

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

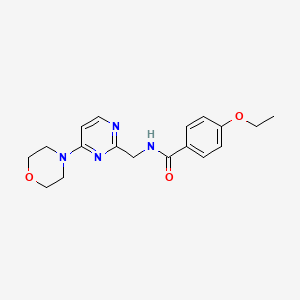

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is a compound that features a phenol group bonded to a bis(indolyl)methyl moiety. This compound is part of the indole family, which is known for its significant biological activities and applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is the orphan nuclear receptor Nur77 (NR4A1, TR3) . This receptor plays a crucial role in various biological processes, including inflammation, apoptosis, and cancer .

Mode of Action

this compound acts as an antagonist of the Nur77 receptor . It binds to this receptor, inhibiting its activity and leading to various downstream effects. For instance, it can mimic the effect of Nur77 knockdown in non-small-cell lung cancer cells, leading to inhibited cell growth and induced apoptosis .

Biochemical Pathways

The compound’s interaction with the Nur77 receptor affects several biochemical pathways. It induces reactive oxygen species and ER stress in pancreatic cancer cells . Additionally, it inhibits mTORC1 signaling, a key pathway involved in cell growth and proliferation .

Pharmacokinetics

Like other indole derivatives, it is likely to have good bioavailability due to its aromatic nature

Result of Action

The action of this compound results in several molecular and cellular effects. It decreases the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation . It also decreases the expression of β1- and β3-integrin, blocking integrin-dependent breast cancer cell migration . Furthermore, it decreases the expression of the histone methyltransferase G9A (EHMT2) in a variety of cancer cell lines .

Métodos De Preparación

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of 2-methylindole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol can be compared with other indole derivatives such as:

Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities .

Propiedades

IUPAC Name |

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNWCZUAQGHKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

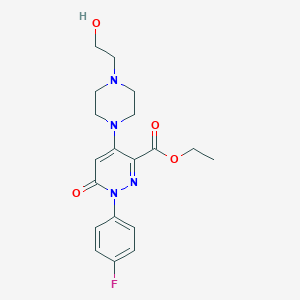

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

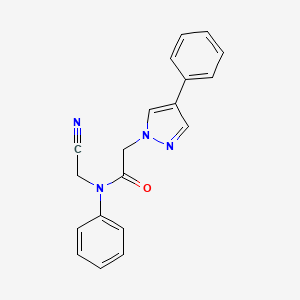

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)

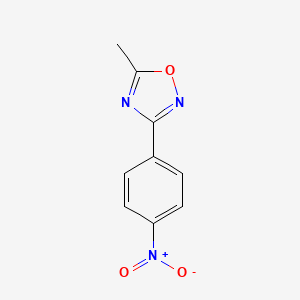

![2-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2873447.png)

![2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2873449.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2873455.png)